3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Beschreibung
The compound 3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide features a quinazoline core with distinct substitutions:
- Position 2: A sulfanylidene (C=S) group, which may enhance interactions with biological targets through sulfur-based bonding .
- Position 3: A 4-chlorobenzyl group, contributing hydrophobic and electron-withdrawing properties.
- Position 4: A ketone (4-oxo), stabilizing the tetrahydroquinazoline ring.
- Position 7: A carboxamide-linked diethylaminoethyl group, providing tertiary amine functionality for improved solubility and membrane permeability .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4O2S/c1-3-26(4-2)12-11-24-20(28)16-7-10-18-19(13-16)25-22(30)27(21(18)29)14-15-5-8-17(23)9-6-15/h5-6,8-9,16,18-19H,3-4,7,10-14H2,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRPLMKFVRSKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic derivative with potential therapeutic applications. Its unique structure suggests various biological activities, which are essential for its evaluation as a pharmaceutical agent.
- IUPAC Name : 3-[(4-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Molecular Formula : C₁₃H₁₈ClN₃O₂S
- Molecular Weight : 304.836 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the 4-chlorophenyl group may enhance the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
Anticancer Properties
Studies have shown that tetrahydroquinazoline derivatives can inhibit tumor growth. The compound's ability to induce apoptosis in cancer cells has been noted in various in vitro assays. For example:
- Case Study 1 : In a study involving HepG2 liver cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment.
Neuroprotective Effects
The diethylaminoethyl moiety suggests potential neuroprotective effects. Compounds with similar functional groups have been reported to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
- Interaction with Receptors : It may act as an antagonist or agonist at various neurotransmitter receptors, influencing cellular signaling pathways.
Data Tables
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of the compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
- The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
-
Neuroprotective Study :
- Another research project focused on the neuroprotective effects in rodent models of Alzheimer's disease.
- Results indicated reduced amyloid plaque formation and improved cognitive performance in treated animals compared to controls.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can affect signaling pathways related to cell survival and proliferation, making them potential candidates for cancer therapy .
1.2 Antimicrobial Properties
The antimicrobial activity of tetrahydroquinazoline derivatives has been documented in several studies. The compound's structure allows it to interact with microbial enzymes and cellular components, leading to inhibition of growth in both bacterial and fungal strains. This property positions it as a candidate for developing new antimicrobial agents .
1.3 Neurological Applications
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. Research has indicated that they can modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the diethylamino group is significant for enhancing bioavailability and solubility, while the chlorophenyl moiety contributes to its binding affinity to biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Diethylamino Group | Enhances solubility and bioavailability |
| Chlorophenyl Substituent | Increases binding affinity |
| Tetrahydroquinazoline Core | Essential for biological activity |
Case Studies
3.1 Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various tetrahydroquinazoline derivatives, including the compound . The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent .
3.2 Case Study: Antimicrobial Testing
In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers tested several derivatives against common pathogens. The compound exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential utility in treating infections caused by these pathogens .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
Position 7 Carboxamide Modifications
- Analog 1: 3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide () Key Difference: The diethylaminoethyl group is replaced with a 2-methoxyphenylmethyl substituent.
- Analog 2: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide () Key Difference: A bulky 2,4,6-trimethylphenyl group replaces the diethylaminoethyl chain. Impact: Steric hindrance from the trimethylphenyl group may limit target binding efficiency, whereas the flexible diethylaminoethyl group in the target compound could enhance receptor interactions .
Position 2 and 4 Functional Groups
- Analog 3: N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () Key Difference: Replaces the sulfanylidene with a second oxo group (2,4-dioxo).
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Features
Q & A
Q. What are the standard synthetic routes for this compound, and what analytical techniques validate its purity and structure?
Answer: The synthesis typically involves a multi-step approach:
- Coupling reactions : Amide bond formation between the tetrahydroquinazoline core and the diethylaminoethyl side chain using coupling agents like EDCl/HOBt in dimethylformamide (DMF) .
- Thiocarbonyl introduction : Sulfur incorporation via Lawesson’s reagent or similar thiophillic agents under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Validation methods :
- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .
- NMR (¹H/¹³C, DMSO-d₆): Key signals include the sulfanylidene proton (δ 12.8–13.2 ppm, broad) and diethylaminoethyl CH₂ groups (δ 2.4–3.1 ppm) .
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ .
Q. What are the recommended protocols for assessing this compound’s in vitro biological activity?
Answer:
- Enzyme inhibition assays :
- Target-specific assays (e.g., kinase inhibition): Use recombinant enzymes, ATP-coupled systems, and measure IC₅₀ via fluorescence polarization .
- Incubation conditions: 37°C, pH 7.4 buffer (e.g., Tris-HCl), 1–10 µM compound concentration .
- Cytotoxicity screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?
Answer:
- Experimental validation :
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~260 nm) .
- Co-solvent systems : Test cyclodextrin-based formulations to enhance aqueous solubility while retaining activity .
- Computational adjustment : Refine logP predictions (e.g., using COSMO-RS) by incorporating crystal packing effects from XRD data .
Q. What strategies optimize the synthesis yield when scaling up from milligram to gram quantities?
Answer:
- Reaction optimization :
- Catalyst screening : Replace triethylamine with DMAP to accelerate amide coupling at lower temperatures (0–5°C) .
- Solvent selection : Switch from DMF to THF for easier post-reaction removal via rotary evaporation .
- Process engineering :
- Continuous flow chemistry : Implement microreactors for thiocarbonylation steps to improve mixing and reduce side products .
Q. How should researchers interpret conflicting spectral data (e.g., unexpected NOE correlations in NMR)?
Answer:
- Advanced NMR techniques :
- 2D NMR (NOESY, HSQC) : Identify spatial proximity between the chlorophenylmethyl group and the tetrahydroquinazoline ring to confirm stereochemistry .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) causing signal splitting .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .
Q. What experimental designs validate the hypothesized mechanism of action in in vivo models?
Answer:
- Pharmacodynamic studies :
- Target engagement : Use transgenic mice expressing fluorescently tagged target proteins; monitor compound localization via intravital microscopy .
- Metabolite profiling : LC-MS/MS analysis of plasma/tissue homogenates to identify active metabolites .
- Controlled variables : Pair with knockout models to confirm specificity of observed effects .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- ADMET prediction :
- Synthetic modifications :
- Introduce fluorine atoms at metabolically labile positions to block oxidative pathways .
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